BMS-935177 is a small molecule compound developed as a reversible inhibitor of Bruton's tyrosine kinase, which is critical in various B-cell malignancies and autoimmune diseases. This compound is part of a class of drugs that target the enzymatic activity of Bruton's tyrosine kinase, aiming to modulate immune responses and inhibit tumor growth. The development of BMS-935177 has been significant due to its potential applications in treating conditions such as rheumatoid arthritis and certain types of cancer.
BMS-935177 was developed by Bristol-Myers Squibb, a pharmaceutical company known for its research in oncology and immunology. The compound was selected for clinical development based on its favorable pharmacokinetic profile and demonstrated efficacy in preclinical models.
BMS-935177 is classified as a reversible inhibitor of Bruton's tyrosine kinase. It belongs to a broader category of small molecule inhibitors that target kinases involved in signal transduction pathways critical for cell proliferation and survival.
The synthesis of BMS-935177 involves several chemical transformations, primarily focusing on the carbazole core structure. The synthetic route typically includes the following steps:
The synthetic process has been optimized for efficiency and yield, often employing techniques such as microwave-assisted synthesis or organocatalysis to improve reaction rates and minimize by-products .
The molecular structure of BMS-935177 features a 9H-carbazole backbone with specific substitutions that enhance its inhibitory activity against Bruton's tyrosine kinase. The key structural components include:
The chemical formula for BMS-935177 is CHNO. Its molecular weight is approximately 337.42 g/mol. The compound's three-dimensional configuration allows it to effectively bind to the active site of Bruton's tyrosine kinase, inhibiting its enzymatic function.
BMS-935177 primarily undergoes reversible binding interactions with Bruton's tyrosine kinase. The mechanism involves:
The inhibition kinetics can be characterized using various biochemical assays, including enzyme activity assays that measure phosphorylation levels in response to treatment with BMS-935177 .
The mechanism of action of BMS-935177 involves competitive inhibition at the active site of Bruton's tyrosine kinase. When the compound binds to the enzyme:
Studies have shown that BMS-935177 exhibits an IC value in the low nanomolar range, indicating high potency against Bruton's tyrosine kinase .
BMS-935177 is characterized by:
Key chemical properties include:
Relevant data from studies indicate that modifications to the core structure can significantly affect both solubility and potency .
BMS-935177 has potential applications in various scientific fields, particularly:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3